Cas no 137863-20-8 (Valsartan Benzyl Ester)

Valsartan Benzyl Ester structure
Nom du produit:Valsartan Benzyl Ester
Numéro CAS:137863-20-8
Le MF:C31H35N5O3
Mégawatts:525.641307115555
MDL:MFCD12407184
CID:91775
PubChem ID:11283894
Valsartan Benzyl Ester Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-Benzyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
- (S)-N-VALERYL-N-([2'-(1H-TETRAZOLE-5-YL)BIPHEN-4-YL]METHYL)-VALINE BENZYL ESTER
- benzyl N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-pentanoyl-L-valinate
- Valsartan Benzyl Est
- Valsartan Benzyl Ester
- (S)-N-Valeryl-N-([2'-(1-H-tetrazole-5-yl)biphenyl-4-yl]-Methyl)valine benzyl ester
- benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
- Valsartan Related CoMpound C
- (S)-N-Valeryl-N-([2'-(1H-tetrazole-5-yl)biphen-4-yl]methyl)valine benzyl ester
- [N-Valeryl-N[[2?-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl]-L-valine Benzyl Ester
- (S)-benzyl2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
- benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate;
- L-Valine,N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-,phenylmethyl ester
- L-Valine, N-(1-oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, phenylmethyl ester
- AKOS015899738
- VXKKFWDUSKMRNO-LJAQVGFWSA-N
- [(S-N-VALERYL-N-([2'-(1H-TETRAZOLE-5-YL)BIPHEN-4-YL]METHYL)-VALINE BENZYL ESTER)
- UNII-2P0MPU907C
- A886381
- Benzyl (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoate
- C31H35N5O3
- BENZYL (2S)-3-METHYL-2-(N-{[2'-(1H-1,2,3,4-TETRAZOL-5-YL)-[1,1'-BIPHENYL]-4-YL]METHYL}PENTANAMIDO)BUTANOATE
- EC 604-047-3
- 1894176-44-3
- L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, phenylmethyl ester
- SCHEMBL2691
- Q27255284
- (S)-N-(1-benzyloxycarbonyl-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amine
- SC1410
- Valsartan impurity B
- N-(1-Oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Phenylmethyl Ester
- VALSARTAN IMPURITY B [EP IMPURITY]
- (S)-N-(1-benzyloxycarbonyl-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)bi-phenyl-4-ylmethyl]-amine
- Valsartan Imp. B (EP); Valsartan USP Related Compound C; Valsartan USP RC C; Benzyl (2S)-3-Methyl-2-[pentanoyl-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoate, Valsartan Imp B (EP), Valsartan Related Compound C (USP); Valsartan Related Compound C; Valsartan Impurity B
- 137863-20-8
- Valsartan impurity B [EP]
- N-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-N-valeryl-(L)-valine benzyl ester
- Benzyl (2S)-3-methyl-2-(pentanoyl((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)amino)butanoate
- Benzyl (2S)-3-methyl-2-(N-((4-(2-(1H-1,2,3,4-tetrazol-5-yl)phenyl)phenyl)methyl)pentanamido)butanoate
- AS-78678
- AKOS015854417
- DTXSID70160342
- 2P0MPU907C
- (S)-N-(1-Benzyloxycarbonyl-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-amine
- benzyl (2S)-3-methyl-2-[N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]butanoate
- DB-322107
-
- MDL: MFCD12407184
- Piscine à noyau: InChI=1S/C31H35N5O3/c1-4-5-15-28(37)36(29(22(2)3)31(38)39-21-24-11-7-6-8-12-24)20-23-16-18-25(19-17-23)26-13-9-10-14-27(26)30-32-34-35-33-30/h6-14,16-19,22,29H,4-5,15,20-21H2,1-3H3,(H,32,33,34,35)/t29-/m0/s1
- La clé Inchi: VXKKFWDUSKMRNO-LJAQVGFWSA-N
- Sourire: CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC4=CC=CC=C4
Propriétés calculées
- Qualité précise: 525.27399g/mol
- Charge de surface: 0
- XLogP3: 6.2
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Nombre de liaisons rotatives: 13
- Masse isotopique unique: 525.27399g/mol
- Masse isotopique unique: 525.27399g/mol
- Surface topologique des pôles: 101Ų
- Comptage des atomes lourds: 39
- Complexité: 751
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
Propriétés expérimentales
- Dense: 1.2±0.1 g/cm3
- Point de fusion: >71°C (dec.)
- Point d'ébullition: 720.1±70.0 °C at 760 mmHg
- Point d'éclair: 389.3±35.7 °C
- Indice de réfraction: 1.588
- Solubilité: Chloroform (Slightly), Methanol (Slightly)
- Le PSA: 101.07000
- Le LogP: 5.82050
- Pression de vapeur: 0.0±2.3 mmHg at 25°C
Valsartan Benzyl Ester Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Code de catégorie de danger: 22
- Instructions de sécurité: H303+H313+H333
-
Identification des marchandises dangereuses:
- Conditions de stockage:Refrigerator
Valsartan Benzyl Ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | V095760-5mg |
Valsartan Benzyl Ester |
137863-20-8 | 5mg |
$ 102.00 | 2023-09-05 | ||
TRC | V095760-10mg |
Valsartan Benzyl Ester |
137863-20-8 | 10mg |
$ 181.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-475828B-25mg |
Valsartan Benzyl Ester, |
137863-20-8 | 25mg |
¥4137.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-475828C-50mg |
Valsartan Benzyl Ester, |
137863-20-8 | 50mg |
¥8235.00 | 2023-09-05 | ||
Aaron | AR0014OY-1g |
L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, phenylmethyl ester |
137863-20-8 | 98% | 1g |
$685.00 | 2025-01-21 | |
A2B Chem LLC | AA51638-1g |
(S)-Benzyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate |
137863-20-8 | 98% | 1g |
$858.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1040972-250mg |
L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, phenylmethyl ester |
137863-20-8 | 98% | 250mg |
$395 | 2024-06-08 | |
eNovation Chemicals LLC | Y0981551-1g |
(S)-benzyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate |
137863-20-8 | 95% | 1g |
$850 | 2025-02-21 | |
eNovation Chemicals LLC | Y1040972-100mg |
L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, phenylmethyl ester |
137863-20-8 | 98% | 100mg |
$205 | 2025-02-25 | |
eNovation Chemicals LLC | Y1040972-250mg |
L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, phenylmethyl ester |
137863-20-8 | 98% | 250mg |
$390 | 2025-02-25 |
Valsartan Benzyl Ester Littérature connexe
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
4. Book reviews
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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